molecular formula O22Si23 B14288562 CID 78061169

CID 78061169

Katalognummer: B14288562
Molekulargewicht: 997.9 g/mol
InChI-Schlüssel: NZOBYPZWUMFFSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier CID 78061169 is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the properties, biological activities, safety, and toxicity of various compounds.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for CID 78061169 are not explicitly detailed in the available literature. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including the use of specific reagents and catalysts under controlled conditions. Industrial production methods typically scale up these laboratory procedures, optimizing for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

CID 78061169 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

CID 78061169 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.

    Biology: It may be used in studies involving biochemical pathways and molecular interactions.

    Medicine: It could be investigated for its potential therapeutic effects or as a diagnostic tool.

    Industry: It may be used in the production of materials, pharmaceuticals, or other industrial products.

Wirkmechanismus

The mechanism of action for CID 78061169 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical effects, depending on the nature of the compound and its targets. The exact molecular targets and pathways involved are typically identified through experimental studies and computational modeling.

Vergleich Mit ähnlichen Verbindungen

CID 78061169 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can focus on differences in reactivity, biological activity, or industrial applications.

Some similar compounds include:

    CID 53481624: Another compound with similar functional groups.

    CID 3114: A compound with comparable biological activity.

    CID 88772: A compound used in similar industrial applications.

Each of these compounds has unique properties that distinguish them from this compound, making it a valuable entity in its own right.

Eigenschaften

Molekularformel

O22Si23

Molekulargewicht

997.9 g/mol

InChI

InChI=1S/O22Si23/c23-1-25-3-27-5-29-7-31-9-33-11-35-13-37-15-39-17-41-19-43-21-45-22-44-20-42-18-40-16-38-14-36-12-34-10-32-8-30-6-28-4-26-2-24

InChI-Schlüssel

NZOBYPZWUMFFSI-UHFFFAOYSA-N

Kanonische SMILES

O([Si])[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.